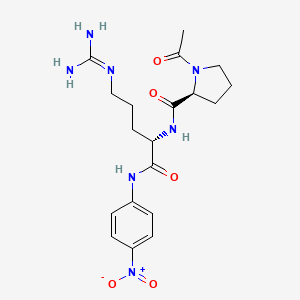
2-Chloroethan-1-ol--oxoniobium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethan-1-ol–oxoniobium (1/1) is a chemical compound that combines 2-chloroethan-1-ol, an organic molecule, with oxoniobium, a metal complex
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethan-1-ol–oxoniobium (1/1) typically involves the reaction of 2-chloroethan-1-ol with a niobium-containing precursor. One common method is to react 2-chloroethan-1-ol with niobium pentachloride (NbCl5) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of 2-chloroethan-1-ol–oxoniobium (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Chloroethan-1-ol–oxoniobium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of niobium.
Reduction: Reduction reactions can convert the niobium center to lower oxidation states.
Substitution: The chloro group in 2-chloroethan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Niobium oxides and chlorinated by-products.
Reduction: Reduced niobium complexes and alcohol derivatives.
Substitution: Substituted ethanols and niobium complexes with different ligands.
科学的研究の応用
2-Chloroethan-1-ol–oxoniobium (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds and catalysts.
Biology: Investigated for potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in materials science for developing advanced materials with unique properties, such as high strength and corrosion resistance.
作用機序
The mechanism of action of 2-chloroethan-1-ol–oxoniobium (1/1) involves its interaction with molecular targets through its niobium center and chloroethanol moiety. The niobium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The chloroethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.
類似化合物との比較
Similar Compounds
2-Chloroethanol: A simpler compound without the niobium complex, used in organic synthesis and as a solvent.
Niobium Pentachloride: A niobium-containing compound used as a reagent in chemical synthesis.
2-Bromoethanol: Similar to 2-chloroethanol but with a bromine atom, used in organic synthesis.
Uniqueness
2-Chloroethan-1-ol–oxoniobium (1/1) is unique due to the combination of an organic molecule with a niobium complex. This combination imparts distinct chemical properties, such as enhanced reactivity and potential applications in various fields. The presence of both organic and inorganic components allows for versatile interactions and applications that are not possible with simpler compounds.
特性
CAS番号 |
95399-24-9 |
|---|---|
分子式 |
C2H5ClNbO2 |
分子量 |
189.42 g/mol |
IUPAC名 |
2-chloroethanol;oxoniobium |
InChI |
InChI=1S/C2H5ClO.Nb.O/c3-1-2-4;;/h4H,1-2H2;; |
InChIキー |
QDDIOQVEMAJZEZ-UHFFFAOYSA-N |
正規SMILES |
C(CCl)O.O=[Nb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
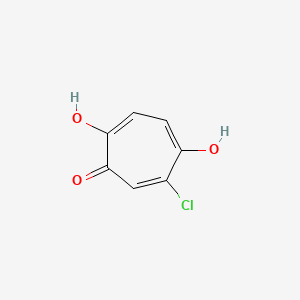
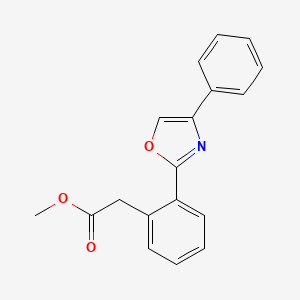
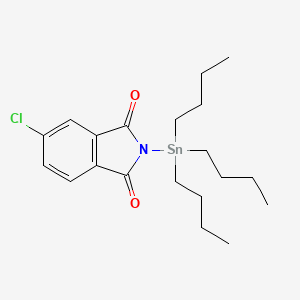
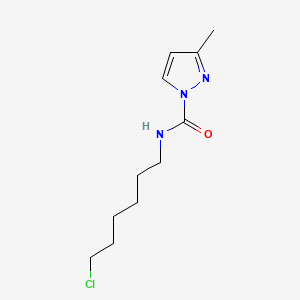

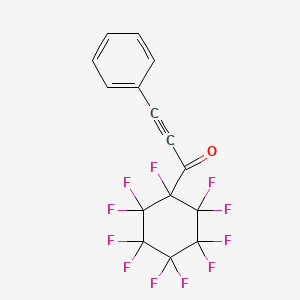
![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)

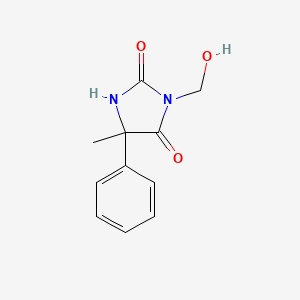
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)

phosphanium](/img/structure/B14343243.png)
